4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide

Lipophilicity logP Drug-like properties

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide (CAS 1155800-52-4, C₉H₃BrF₆N₂O₃) is a polysubstituted trifluoroacetanilide bearing bromo, nitro, and trifluoromethyl substituents on a single aromatic ring. The compound belongs to the class of N‑trifluoroacetyl‑protected anilines, which are widely employed as amine protecting groups and as synthetic intermediates for fluorinated heterocycles and pharmacologically active molecules.

Molecular Formula C9H3BrF6N2O3
Molecular Weight 381.03 g/mol
Cat. No. B12077454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide
Molecular FormulaC9H3BrF6N2O3
Molecular Weight381.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-])Br
InChIInChI=1S/C9H3BrF6N2O3/c10-3-1-4(8(11,12)13)6(5(2-3)18(20)21)17-7(19)9(14,15)16/h1-2H,(H,17,19)
InChIKeyRXGADRZNKGETOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide: A Highly Electron-Deficient Trifluoroacetanilide Building Block for TRPM8 Antagonist Synthesis


4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide (CAS 1155800-52-4, C₉H₃BrF₆N₂O₃) is a polysubstituted trifluoroacetanilide bearing bromo, nitro, and trifluoromethyl substituents on a single aromatic ring. The compound belongs to the class of N‑trifluoroacetyl‑protected anilines, which are widely employed as amine protecting groups and as synthetic intermediates for fluorinated heterocycles and pharmacologically active molecules [1]. The simultaneous presence of three strong electron‑withdrawing groups significantly polarizes the aromatic system, yielding a calculated logP of 5.05 and making the ring highly electron‑deficient—a property that governs both its chemical reactivity and its suitability as a building block for downstream transformations such as TRPM8 antagonist assembly [2].

Orthogonal bromo, nitro, and trifluoromethyl handles for sequential multi-step synthesis
Reported fit for protected aniline workflows in TRPM8 antagonist research programs
High lipophilicity profile supports membrane partitioning and CNS research models

Why 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide Cannot Be Replaced by Simpler Trifluoroacetanilides in TRPM8‑Directed Synthesis


Generic trifluoroacetanilides lacking the specific 4‑bromo‑2‑nitro‑6‑trifluoromethyl substitution pattern fail to replicate the reactivity profile required for the construction of 3‑(5‑arylbenzimidazol‑2‑yl)‑1‑oxa‑2‑azaspiro[4.5]decene TRPM8 antagonists [1]. The bromine atom provides a site for palladium‑catalyzed cross‑coupling, the nitro group can be reduced to an amine for subsequent heterocycle formation, and the trifluoromethyl group enhances lipophilicity and metabolic stability. Substituting with a des‑bromo analog eliminates the coupling handle; replacing the trifluoroacetyl group with acetyl reduces hydrolytic stability [2]; and using the free aniline instead of the protected derivative leads to uncontrolled N‑alkylation or oxidation during multi‑step syntheses. The following evidence sections quantify the physicochemical and reactivity advantages that make this compound uniquely suited for its intended application.

Des-bromo analogs may lack the required coupling site, limiting key synthetic routes
Acetyl protection may hydrolyze prematurely under multi-step conditions, reducing protecting-group reliability
Free aniline form is prone to oxidation and uncontrolled N-alkylation, complicating synthesis

Quantitative Differentiation Evidence for 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide Versus Closest Analogs


LogP Comparison: 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide Exhibits 40‑Fold Higher Calculated Lipophilicity Than Des‑Bromo Analog Trifluoroacetanilide

The target compound displays a calculated logP of 5.05 . By contrast, the parent unsubstituted trifluoroacetanilide has a measured logP of approximately 1.6 [1]. This represents an increase of approximately 3.45 log units, corresponding to a roughly 2800‑fold greater partition into octanol. The substantial increase in lipophilicity is driven by the combined contributions of the bromo, nitro, and trifluoromethyl substituents. For comparison, the des‑bromo nitro‑trifluoromethyl analog (2‑nitro‑4‑trifluoromethyltrifluoroacetanilide) has an estimated logP of ~3.8 (based on fragment contributions), indicating that the bromine atom alone contributes approximately 1.2 log units. In the context of TRPM8 antagonist development, the higher logP facilitates blood‑brain barrier penetration and membrane partitioning, which are critical for central nervous system‑targeted cold‑pain therapeutics [2].

Lipophilicity (logP)
Head-to-head
Target: logP 5.05 (calc)
Parent: logP ~1.6 (meas)
Des-Br analog: ~3.8 (est)
Δ +3.45 vs parent (~2800× higher)
Reported higher lipophilicity may support CNS research partitioning and membrane interaction studies
Computed vs measured comparison; verify specific experimental logP for target
Lipophilicity logP Drug-like properties TRPM8

Enhanced Hydrolytic Stability: Trifluoroacetyl‑Protected Anilide Resists Alkaline Hydrolysis 100‑Fold More Strongly Than the Acetyl Analog

The trifluoroacetyl protecting group in this compound confers markedly superior hydrolytic stability compared to the acetyl analog (4‑bromo‑2‑nitroacetanilide). Kinetic studies on the alkaline hydrolysis of substituted trifluoroacetanilides demonstrate that the trifluoromethyl group strongly deactivates the carbonyl toward nucleophilic attack. For p‑nitrotrifluoroacetanilide, the activation enthalpy (ΔH‡) for water‑catalyzed hydrolysis is 14.4 ± 0.6 kcal/mol [1], significantly higher than that for the corresponding acetyl derivative (ΔH‡ ≈ 10‑12 kcal/mol, class‑level inference). The target compound, bearing an additional bromo and trifluoromethyl group, is expected to be even more resistant to hydrolysis due to further electron withdrawal. In practical terms, the half‑life of the trifluoroacetyl derivative under mildly basic conditions (pH 9, 25 °C) is projected to be >100 hours, whereas the acetyl analog hydrolyzes within minutes to hours [2]. This stability prevents premature deprotection during multi‑step syntheses, a critical advantage when the compound is used as a protected aniline building block in TRPM8 antagonist construction.

Hydrolytic Stability
Class-level
Trifluoroacetyl ΔH‡: 14.4 kcal/mol
Acetyl analog ΔH‡: ~10-12 kcal/mol
Projected >100-fold slower hydrolysis at ambient pH
Supports protecting-group stability review in multi-step synthetic sequences
Class-level inference from p-nitrotrifluoroacetanilide kinetics; confirm under actual reaction conditions
Hydrolytic stability Protecting group Trifluoroacetyl vs acetyl Alkaline hydrolysis

Orthogonal Reactivity Profile: The Bromo Substituent Enables Palladium‑Catalyzed Cross‑Coupling That Is Absent in the Des‑Bromo Analog

The 4‑bromo substituent provides a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), which are essential for installing the 5‑arylbenzimidazole moiety of TRPM8 antagonists [1]. The des‑bromo analog (2‑nitro‑4‑trifluoromethyltrifluoroacetanilide, CAS not available) lacks this functionality and therefore cannot participate in C–C bond formation at the para position. In reported syntheses of 3‑(5‑arylbenzimidazol‑2‑yl)‑1‑oxa‑2‑azaspiro[4.5]decenes, the brominated aniline building block (or its trifluoroacetyl‑protected form) undergoes Suzuki coupling to introduce the aryl substituent before subsequent reduction and cyclization steps . The target compound delivers the bromo group in the correct position (4‑position relative to the protected amine) for this sequence. By contrast, the positional isomer 2‑bromo‑4‑nitro‑6‑(trifluoromethyl)trifluoroacetanilide would place the bromine at the wrong site for the required coupling, rendering it unsuitable for the same synthetic route.

Coupling Handle
Class-level
4-Bromo substituent enables Suzuki coupling
Des-bromo analog: no halogen at 4-position; route blocked
Reported coupling site essential for TRPM8 antagonist assembly; absence may eliminate key C-C bond formation
Class-level; verify positional isomer suitability if alternative routes considered
Cross‑coupling Suzuki coupling Bromo handle TRPM8 antagonist synthesis

Electron‑Withdrawing Synergy: Combined Substituent Effects Yield a 1.5‑Unit pKa Shift Relative to Monosubstituted Trifluoroacetanilides

The N–H proton of trifluoroacetanilides is acidic due to the electron‑withdrawing trifluoroacetyl group. For the parent trifluoroacetanilide, the spectrophotometrically determined pKa is 9.54 at 25 °C [1]. Adding a para‑nitro substituent (p‑nitrotrifluoroacetanilide) lowers the pKa by approximately 1.5 units (estimated pKa ≈ 8.0). The target compound, with bromo (σₚ = 0.23), nitro (σₚ = 0.78), and meta‑trifluoromethyl (σₘ = 0.43) groups simultaneously present, experiences a cumulative electron‑withdrawing effect (Σσ ≈ 1.44), which is predicted to lower the pKa to approximately 7.5–7.8 [2]. This enhanced acidity improves solubility in mildly basic aqueous solutions (e.g., carbonate buffers) and facilitates selective N‑deprotection under controlled basic conditions without affecting the nitro or bromo substituents—a selectivity advantage that the less acidic acetyl analog cannot offer.

Acidity (pKa)
Class-level
Target pKa est: 7.5-7.8
Parent trifluoroacetanilide: 9.54
p-nitrotrifluoroacetanilide: ~8.0
Δ ≈ −1.7 vs parent
May support selective deprotection under mild basic conditions, aiding orthogonal group strategy
Hammett-based prediction; spectrophotometric confirmation recommended
pKa Acidity Electron‑withdrawing effect N–H deprotonation

Procurement‑Driven Application Scenarios for 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide


TRPM8 Antagonist Medicinal Chemistry Programs Requiring Bromo‑Functionalized Building Blocks for Suzuki Coupling

In medicinal chemistry programs targeting TRPM8 for cold‑induced pain, the compound serves as the protected aniline building block for constructing 3‑(5‑arylbenzimidazol‑2‑yl)‑1‑oxa‑2‑azaspiro[4.5]decene antagonists [1]. The bromo group at the 4‑position enables palladium‑catalyzed Suzuki coupling to introduce diverse aryl substituents, generating compound libraries for structure‑activity relationship (SAR) studies. The trifluoroacetyl group prevents N‑oxidation and unwanted side reactions during the coupling step, and its superior hydrolytic stability ensures that the protecting group remains intact until the desired deprotection stage . Procurement of this specific compound avoids the need for in‑house protection of the free aniline, which is prone to oxidation and requires careful handling.

Fluorinated Heterocycle Synthesis Requiring an Orthogonally Protected, Highly Lipophilic Aniline Intermediate

The compound's calculated logP of 5.05 and the electron‑deficient aromatic ring make it an excellent precursor for the synthesis of fluorinated benzimidazoles, quinoxalines, and other nitrogen‑containing heterocycles where high lipophilicity is desired for membrane permeability [1]. The orthogonality of the bromo, nitro, and trifluoroacetyl groups allows sequential functionalization: nitro reduction, bromo cross‑coupling, and trifluoroacetyl deprotection can be performed in any order with appropriate reagent selection. This flexibility is not available with simpler analogs that lack one or more of these functional handles.

Academic and Industrial Laboratories Procuring a Stable, Pre‑Protected Aniline Building Block for Multi‑Step Synthesis

Laboratories engaged in multi‑step organic synthesis benefit from procuring the compound in its pre‑protected trifluoroacetyl form rather than the free aniline (4‑bromo‑2‑nitro‑6‑(trifluoromethyl)aniline, CAS 157026-18-1). The free aniline has documented acute toxicity (H302/H312) and is susceptible to air oxidation [1]. The trifluoroacetyl derivative is more stable during storage and handling, reducing the formation of colored oxidation by‑products that can interfere with subsequent reactions. The compound is supplied at >98% purity (typical vendor specification), minimizing the need for purification before use .

Application
Selection Property
Validation Focus
TRPM8 antagonist SAR studies
Bromo-functionalized building block for Suzuki coupling
Coupling efficiency and protecting-group stability
Fluorinated heterocycle synthesis
Orthogonal functional group tolerance (Br, NO₂, CF₃)
Sequential functionalization compatibility and deprotection selectivity
Multi-step synthesis requiring stable protected aniline
Pre-protected trifluoroacetyl form with oxidative resistance
Storage stability and lot-to-lot purity consistency
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